1-(3-Bromo-4-fluorobenzoyl)azetidin-3-ol
Overview
Description
1-(3-Bromo-4-fluorobenzoyl)azetidin-3-ol is a synthetic chemical compound belonging to the class of azetidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-fluorobenzoyl)azetidin-3-ol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques such as recrystallization, chromatography, or distillation to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-fluorobenzoyl)azetidin-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzoyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The hydroxyl group on the azetidine ring can be oxidized to form ketones or reduced to form amines.
Ring-Opening Reactions: The strained azetidine ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of linear or cyclic products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted benzoyl azetidines.
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines or alcohols.
Scientific Research Applications
1-(3-Bromo-4-fluorobenzoyl)azetidin-3-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Biological Studies: The compound is employed in biological studies to investigate its effects on cellular processes and molecular targets.
Catalysis: Azetidine derivatives, including this compound, are used as catalysts in various organic reactions.
Material Science:
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-fluorobenzoyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting the activity of enzymes involved in key biochemical pathways.
Receptor Binding: Binding to specific receptors on the cell surface, leading to modulation of cellular signaling pathways.
DNA Intercalation: Intercalating into DNA strands, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromo-4-fluorobenzoyl)azetidine: Lacks the hydroxyl group at the 3-position.
1-(3-Chloro-4-fluorobenzoyl)azetidin-3-ol: Contains a chlorine atom instead of bromine.
1-(3-Bromo-4-methylbenzoyl)azetidin-3-ol: Contains a methyl group instead of fluorine.
Uniqueness
1-(3-Bromo-4-fluorobenzoyl)azetidin-3-ol is unique due to the presence of both bromine and fluorine atoms on the benzoyl ring, along with the hydroxyl group on the azetidine ring.
Properties
IUPAC Name |
(3-bromo-4-fluorophenyl)-(3-hydroxyazetidin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO2/c11-8-3-6(1-2-9(8)12)10(15)13-4-7(14)5-13/h1-3,7,14H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYUUBQLEPVEEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.